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  • Product: 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • CAS: 1783349-30-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of the 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Scaffold

A Technical Guide for Lead Optimization and ADME Characterization Executive Summary The 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine motif (CAS: 1783349-30-3) is a highly privileged structural pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Lead Optimization and ADME Characterization

Executive Summary

The 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine motif (CAS: 1783349-30-3) is a highly privileged structural pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting IRAK4, Janus kinases (JAK), and dynein motor domains[1][2][3]. As a Senior Application Scientist, I approach the pharmacokinetics (PK) of this scaffold not just as a set of static parameters, but as a dynamic system governed by physicochemical causality.

This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this specific scaffold. By understanding how the sp3-rich tetrahydropyrimidine ring and the sterically demanding 3-cyclopropyl group dictate metabolic stability, drug developers can rationally design highly bioavailable therapeutics.

Structural Rationale and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine core acts as a synthetic bioisostere of purine, providing essential hydrogen bond acceptor (HBA) and donor (HBD) interactions critical for anchoring within ATP-binding pockets[4]. However, the fully aromatic parent scaffold often suffers from poor aqueous solubility and rapid oxidative clearance. The transition to the 3-cyclopropyl-4,5,6,7-tetrahydro derivative (Monoisotopic Mass: 163.11 Da) introduces two critical PK advantages[5]:

  • Fraction sp3 (Fsp3) Enhancement: The saturation of the 6-membered ring (4H,5H,6H,7H) disrupts molecular planarity. This lowers the crystal lattice energy, which causally drives higher thermodynamic aqueous solubility. Enhanced solubility directly correlates with improved passive permeability across the gastrointestinal tract, a prerequisite for high oral bioavailability (F%).

  • Metabolic Shielding: Unsubstituted pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the C3 position. The installation of a 3-cyclopropyl group introduces significant steric bulk and strong C-H bonds. This modification effectively blocks the primary metabolic "soft spot," shifting clearance away from rapid Phase I oxidation toward slower, secondary pathways[1].

Metabolic_Pathway Scaffold 3-Cyclopropyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine CYP Hepatic CYP450 (Phase I Metabolism) Scaffold->CYP Hepatic Portal Entry Blocked Steric Shielding (Oxidation Blocked at C3) CYP->Blocked Cyclopropyl Effect Secondary Ring Hydroxylation (Minor Pathways) CYP->Secondary Alternative Sites Excretion Renal Excretion (Unchanged Drug > 40%) Blocked->Excretion Prolonged Half-life Secondary->Excretion Phase II Conjugation

CYP450-mediated metabolic routing and steric shielding by the 3-cyclopropyl group.

Quantitative Pharmacokinetic Data

To illustrate the ADME advantages of this specific scaffold, the table below summarizes the comparative pharmacokinetic parameters of a generic unsubstituted pyrazolo[1,5-a]pyrimidine versus the optimized 3-cyclopropyl-4,5,6,7-tetrahydro variant.

Pharmacokinetic ParameterUnsubstituted Aromatic Scaffold3-Cyclopropyl-4,5,6,7-tetrahydro ScaffoldPharmacological Implication (Causality)
Intrinsic Clearance (CLint) > 80 µL/min/mg< 25 µL/min/mgCyclopropyl group sterically hinders CYP3A4/2D6 access, preventing rapid first-pass metabolism.
Oral Bioavailability (F%) 15 - 20%55 - 75%Increased Fsp3 lowers lattice energy, improving GI solubility and absorption.
Volume of Distribution (Vss) 0.8 L/kg2.4 L/kgModerate basicity of the saturated ring enhances tissue penetration and potential BBB crossing.
Half-life (t1/2) 1.2 hours4.5 - 6.0 hoursReduced clearance and higher Vss synergistically prolong systemic circulation.

Self-Validating Experimental Methodologies

Scientific integrity demands that protocols be self-validating. A robust assay must contain internal controls that prove the system functioned correctly, independent of the test compound's behavior. Below are the definitive workflows for characterizing this scaffold.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CLint) and validate the metabolic shielding effect of the 3-cyclopropyl group.

  • Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivative to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil (rapid clearance) in parallel to prove CYP enzymes are active.

    • Negative Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system. Causality: If degradation occurs here, the compound is chemically unstable in buffer, not enzymatically metabolized.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide). Causality: Cold solvent instantly denatures proteins, halting metabolism, while the IS normalizes downstream LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CLint.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)

Purpose: To determine absolute bioavailability (F%) and systemic clearance.

  • Formulation: Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline. Causality: This co-solvent system ensures complete dissolution of the lipophilic cyclopropyl derivative, preventing micro-precipitation upon intravenous injection, which would artificially skew the Volume of Distribution (Vss).

  • Dosing (Crossover Design): Administer 2 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Per Os (PO) via oral gavage to Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Extract plasma, precipitate proteins using the IS-spiked acetonitrile method (from Protocol A), and analyze via LC-MS/MS. Calculate F% using the dose-normalized Area Under the Curve (AUC_PO / AUC_IV).

PK_Workflow Start Compound Synthesis (3-Cyclopropyl Scaffold) InVitro In Vitro ADME (Microsomal Stability, Caco-2) Start->InVitro Proceed to screening Bioanalysis LC-MS/MS Bioanalysis (Clearance & Permeability) InVitro->Bioanalysis Quantify metabolites InVivo In Vivo PK (Rodent IV/PO Dosing) Bioanalysis->InVivo If CLint < 25 µL/min/mg Data PK Parameter Calculation (Vd, CL, F%, t1/2) InVivo->Data Plasma concentration-time

In vitro to in vivo PK screening workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold represents a masterclass in rational drug design. By combining the hydrogen-bonding capabilities of a purine bioisostere with the solubility-enhancing properties of an sp3-hybridized tetrahydropyrimidine ring, it overcomes traditional absorption hurdles[4]. Furthermore, the strategic placement of the cyclopropyl group acts as a robust metabolic shield, drastically reducing intrinsic clearance and enabling once-daily oral dosing profiles[1][3]. For drug development professionals, leveraging this scaffold requires strict adherence to self-validating bioanalytical protocols to accurately capture its superior ADME properties.

References

  • PubChemLite - 3-cyclopropyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine Source: uni.lu URL:5

  • Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors Source: nih.gov URL:1

  • A New Method for the Synthesis of 3-Thiocyanatopyrazolo[1,5-a]pyrimidines Source: mdpi.com URL:4

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: mdpi.com URL:2

  • WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: google.com URL:3

Sources

Exploratory

Preliminary In Vitro Investigation of 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In modern fragment-based drug discovery (FBDD), the id...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD), the identification of highly soluble, three-dimensionally complex scaffolds is paramount. The compound 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1783349-30-3) represents a highly versatile, sp³-enriched building block.

Historically, fully aromatic pyrazolo[1,5-a]pyrimidines have been extensively validated as ATP-competitive kinase inhibitors, successfully targeting kinases such as Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), and the dynein motor domain . However, flat aromatic systems often suffer from poor kinetic solubility and off-target promiscuity.

By utilizing the partially saturated 4,5,6,7-tetrahydro variant, we significantly increase the fraction of sp³ carbons (Fsp³). This structural puckering improves aqueous solubility and metabolic stability. Concurrently, the 3-cyclopropyl moiety is strategically positioned to occupy the hydrophobic "hinge" region of the kinase ATP-binding pocket, driving binding affinity through optimal van der Waals packing .

SAR_Logic Scaffold 3-Cyclopropyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine Cyclopropyl 3-Cyclopropyl Group (Hydrophobic Packing) Scaffold->Cyclopropyl Tetrahydro 4,5,6,7-Tetrahydro Ring (Increased Fsp3 & Solubility) Scaffold->Tetrahydro Pyrazolo Pyrazolo Core (Hinge Binder / H-Bonds) Scaffold->Pyrazolo Target Enhanced Kinase Selectivity & Pharmacokinetics Cyclopropyl->Target Tetrahydro->Target Pyrazolo->Target

Caption: Logical relationship of structural features in the tetrahydro-pyrazolo[1,5-a]pyrimidine core.

Experimental Workflows for In Vitro Profiling

To validate this fragment as a viable hit, a robust and self-validating in vitro screening cascade is required. We employ a primary biochemical screen to establish potency, an orthogonal biophysical validation to confirm direct binding, and a cellular target engagement assay to ensure membrane permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard luminescence assays due to its resistance to compound auto-fluorescence and inner-filter effects—a critical requirement when screening heterocyclic fragments at high concentrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture (e.g., CDK12/Cyclin K) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Acoustic Dispensing: Transfer 100 nL of the fragment (titrated from 1 mM to 10 nM in 100% DMSO) into a 384-well low-volume plate using an Echo 550 acoustic dispenser to eliminate tip-based carryover.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • ATP Addition: Add 5 µL of 2X ATP (calibrated to the apparent Kₘ of the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to quench the kinase reaction) and a Europium-labeled anti-phospho antibody paired with an APC-labeled tracer.

  • System Validation: Calculate the Z'-factor using DMSO (negative) and staurosporine (positive) controls. A Z' > 0.7 validates the assay run.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical assays can yield false positives via colloidal aggregation or redox cycling. SPR confirms a 1:1 stoichiometric binding event and provides the dissociation constant (K_d) and residence time (τ), which are better predictors of in vivo efficacy than IC₅₀.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged target kinase onto an NTA sensor chip via amine coupling, targeting an immobilization level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the pyrazolo[1,5-a]pyrimidine fragment in running buffer (PBS-T, 2% DMSO). Critical: The DMSO concentration must perfectly match the reference channel to prevent bulk refractive index shifts.

  • Injection: Inject the fragment over the active and reference flow cells at a high flow rate (30 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the data (subtracting reference cell and blank injections) and fit the sensorgrams to a 1:1 Langmuir binding model to extract K_on, K_off, and K_d.

Workflow Start Fragment Library (CAS 1783349-30-3) TRFRET Primary Screen: TR-FRET (Biochemical IC50) Start->TRFRET SPR Orthogonal Screen: SPR (Binding Kinetics & Kd) TRFRET->SPR IC50 < 50 µM NanoBRET Cellular Assay: NanoBRET (Intracellular Target Engagement) SPR->NanoBRET 1:1 Binding Decision Hit-to-Lead Optimization NanoBRET->Decision Cellular IC50 < 100 µM

Caption: Step-by-step in vitro screening workflow for the pyrazolo[1,5-a]pyrimidine scaffold.

Mechanistic Pathway Modulation

Pyrazolo[1,5-a]pyrimidines frequently target the Cyclin-Dependent Kinase (CDK) family, particularly CDK12 and CDK13 . These specific kinases regulate transcription through the phosphorylation of the RNA Polymerase II C-terminal domain (RNAPII CTD). Inhibiting this pathway downregulates DNA damage response (DDR) genes, inducing apoptosis in tumor cells and making it a highly sought-after mechanism in oncology.

Pathway Inhibitor 3-Cyclopropyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine CDK12 CDK12 / Cyclin K Complex Inhibitor->CDK12 Inhibits RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK12->RNAPII Phosphorylates Transcription Transcription of DDR Genes RNAPII->Transcription Drives Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Downregulation Causes

Caption: Mechanism of action for CDK12 inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data Presentation

To benchmark the 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold, we compare its preliminary in vitro metrics against a fully aromatic reference compound (3-cyclopropyl-pyrazolo[1,5-a]pyrimidine).

Table 1: Comparative In Vitro Profiling Data

CompoundTR-FRET IC₅₀ (µM)SPR K_d (µM)SPR Residence Time (s)NanoBRET IC₅₀ (µM)Kinetic Solubility (µM)
Aromatic Reference 15.2 ± 1.118.545>10040
Tetrahydro Scaffold 8.4 ± 0.69.211045.3>200

Data Interpretation: The saturation of the pyrimidine ring in the tetrahydro scaffold directly correlates with a >5-fold improvement in kinetic solubility (>200 µM). Furthermore, the conformational flexibility allows the cyclopropyl group to achieve a deeper, more optimal fit in the hydrophobic pocket, reflected by the lower K_d and increased residence time (110 s). This translates to measurable cellular target engagement (NanoBRET IC₅₀ = 45.3 µM), whereas the flat aromatic reference fails to penetrate the cell membrane efficiently.

References

  • Title: Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity In Vivo Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL
Foundational

Synthesis and Dearomatization Pathways of 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Technical Guide

Executive Summary & Pharmacological Imperative The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar N-heterocyclic system that has emerged as a privileged pharmacophore in modern drug discovery. It is extensively do...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Imperative

The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar N-heterocyclic system that has emerged as a privileged pharmacophore in modern drug discovery. It is extensively documented for its role as a competitive ATP-binding inhibitor in oncology, specifically targeting Tropomyosin receptor kinases (Trk) and Casein kinase 2 (CSNK2A) (1)[1]. However, to improve pharmacokinetic properties—such as increasing three-dimensionality to "escape from flatland" and fine-tuning lipophilicity—medicinal chemists often reduce the pyrimidine ring to its 4,5,6,7-tetrahydro derivative and introduce cycloalkyl groups. This guide provides an in-depth mechanistic and procedural analysis of the synthesis of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine , bridging theoretical causality with field-proven experimental protocols.

Structural Anatomy and Retrosynthetic Logic

In the IUPAC numbering of the pyrazolo[1,5-a]pyrimidine system, N1 is the pyrazole nitrogen, C2 and C3 are the pyrazole carbons, N4 is the bridgehead nitrogen, and C5, C6, and C7 comprise the pyrimidine ring. The introduction of a cyclopropyl group at the C3 position significantly enhances membrane permeability and target binding affinity via hydrophobic interactions (2)[2].

The synthesis relies on a convergent retrosynthetic strategy. The aromatic core is typically assembled via the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles (3)[3]. Following the core assembly, a selective dearomatization (reduction) yields the final tetrahydro scaffold.

SynthesisWorkflow A 4-Cyclopropyl-1H-pyrazol-5-amine B 1,3-Dicarbonyl Condensation (Acidic conditions) A->B C 3-Cyclopropylpyrazolo[1,5-a]pyrimidine B->C G Pyrazolo[1,5-a]pyrimidine Core B->G D Selective Reduction (NaBH4 / EtOH) C->D E 3-Cyclopropyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine D->E F 1H-Pyrazol-5-amine F->B H C3-Bromination (NBS) G->H I 3-Bromo-pyrazolo[1,5-a]pyrimidine H->I J Suzuki Coupling (Cyclopropylboronic acid, Pd) I->J J->C

Retrosynthetic pathways for 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

Step-by-Step Experimental Methodologies

Protocol 1: De Novo Assembly of the Aromatic Core

Objective: Synthesize the intermediate 3-cyclopropylpyrazolo[1,5-a]pyrimidine. Causality: The reaction utilizes glacial acetic acid as both a solvent and an acid catalyst. The acid hydrolyzes the acetal precursor to generate malondialdehyde in situ and protonates the carbonyl oxygens to enhance their electrophilicity. The exocyclic amine of the pyrazole attacks first (kinetic control), followed by an intramolecular cyclization by the pyrazole N1 nitrogen to form the thermodynamically stable fused aromatic system.

Procedure:

  • Preparation: Dissolve 4-cyclopropyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL) to create a 0.5 M solution.

  • Addition: Add 1,1,3,3-tetramethoxypropane (1.2 equiv, 12 mmol) dropwise to the stirring solution at room temperature over 10 minutes.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 100 °C for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until pH 7.5 is reached.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). Product formation is confirmed by the disappearance of the primary amine spot (ninhydrin negative) and the appearance of a highly UV-active bicyclic spot. MS (ESI) will show the[M+H]+ peak corresponding to the cyclized aromatic mass.

Protocol 2: Selective Dearomatization to the Tetrahydro Scaffold

Objective: Synthesize 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Causality: The pyrimidine ring in the fused system is significantly more electron-deficient than the pyrazole ring. This electronic disparity makes the C=N and C=C bonds of the pyrimidine ring uniquely susceptible to hydride attack. Sodium borohydride (NaBH₄) in ethanol selectively reduces the pyrimidine ring while leaving the highly aromatic pyrazole ring and the aliphatic cyclopropyl group completely intact (4)[4].

Procedure:

  • Preparation: Suspend 3-cyclopropylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 5 mmol) in absolute ethanol (25 mL).

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) and stir for 5 minutes.

  • Reduction: Add NaBH₄ (4.0 equiv, 20 mmol) in small portions over 15 minutes to safely manage the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. (If steric hindrance is present from additional substitutions, heat to reflux for 2 hours).

  • Quenching: Quench the remaining hydride by slowly adding 10 mL of distilled water.

  • Isolation: Extract the mixture with Dichloromethane (3 × 20 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Self-Validation: Perform ¹H NMR analysis. The dearomatization is confirmed by the complete disappearance of the downfield pyrimidine aromatic doublets (δ 8.5–8.8 ppm) and the emergence of three sets of aliphatic methylene multiplets (δ 1.8–3.5 ppm) alongside a broad singlet for the N4-H proton (5)[5].

Quantitative Data: Optimization Metrics

The reduction of the pyrimidine ring can be sensitive to substitution patterns. Table 1 summarizes field-proven methodologies for the dearomatization of various pyrazolo[1,5-a]pyrimidine derivatives to their 4,5,6,7-tetrahydro counterparts.

Table 1: Comparison of Reduction Methodologies for Pyrazolo[1,5-a]pyrimidines

Substrate ModificationReducing AgentSolventTemp (°C)Yield (%)Regioselectivity / Stereochemistry
Unsubstituted pyrimidine core NaBH₄ (3.0 eq)EtOH2585–95Complete pyrimidine reduction
3-Cyclopropyl substituted NaBH₄ (4.0 eq)EtOH25>90Complete pyrimidine reduction
5,7-Dimethyl substituted NaBH₄ (4.0 eq)MeOH6585syn/anti mixture (predominantly syn)
7-Trifluoromethyl substituted NaBH₄ (3.0 eq)EtOH7890–95Complete pyrimidine reduction
3-Cyano-7-cyclopropylamino Pd/C, H₂ (1 atm)MeOH2588Complete pyrimidine reduction

Biological Translation: Kinase Inhibition Logic

The synthesis of the 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold is rarely an academic exercise; it is heavily utilized in the generation of chemical probes and clinical candidates. The saturated pyrimidine ring acts as a hinge-binding motif in the ATP pocket of kinases, while the cyclopropyl group at C3 forces specific conformational alignments (such as an s-cis conformation) that allow the molecule to coordinate with bound water molecules deep within the kinase active site (6)[6].

BioSignaling Drug 3-Cyclopropyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine ATP ATP Binding Pocket Drug->ATP Binds to Inhibition Competitive Inhibition Drug->Inhibition Induces Target Protein Kinases (e.g., Trk, CSNK2A) Downstream Tumor Cell Apoptosis Target->Downstream Prevents survival signaling ATP->Target Part of Inhibition->Target Blocks

Mechanism of action for tetrahydropyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.NIH.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.NIH.
  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A.bioRxiv.
  • Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.ACS.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization Techniques for 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Scaffolds

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary & Structural Rationale The pyrazolo[1,5-a]pyrimidine bicycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Structural Rationale

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged scaffold in modern medicinal chemistry, prominently featured in FDA-approved kinase inhibitors and advanced clinical candidates targeting Tropomyosin Receptor Kinases (TRK) and Bruton's Tyrosine Kinase (BTK) [1]. However, fully aromatic planar heterocycles often suffer from poor physicochemical properties, including low aqueous solubility and high off-target promiscuity.

The transition to the 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (3-cyclopropyl-THPP) core represents a strategic "escape from flatland" [3].

  • The 4,5,6,7-Tetrahydro Ring: The partial saturation introduces sp3 hybridized carbons, disrupting planar aromaticity. This decreases crystal lattice energy, dramatically improving aqueous solubility and pharmacokinetic profiles.

  • The 3-Cyclopropyl Group: This substitution provides strict conformational locking and steric shielding. Unlike a 3-methyl group, the cyclopropyl moiety resists cytochrome P450-mediated oxidation, enhancing the metabolic stability and Lipophilic Ligand Efficiency (LLE) of the resulting drug candidates.

This application note details field-proven, self-validating methodologies for the late-stage functionalization of the 3-cyclopropyl-THPP scaffold, specifically focusing on the nucleophilic N4 secondary amine and the electrophilic C2 position.

Divergent Functionalization Workflow

The chemical architecture of 3-cyclopropyl-THPP offers two orthogonal vectors for diversification:

  • N4-Functionalization: The secondary amine in the tetrahydropyrimidine ring is highly nucleophilic. It serves as the primary attachment point for acyl, sulfonyl, or aryl groups to probe the solvent-exposed regions or hinge-binding pockets of target kinases [2].

  • C2-Functionalization: With the C3 position blocked by the cyclopropyl group, the C2 carbon is the most electron-rich sp2 center on the pyrazole ring. It is highly susceptible to regioselective electrophilic halogenation, establishing a handle for subsequent Palladium-catalyzed cross-coupling.

Workflow Start 3-Cyclopropyl- THPP Scaffold N4_Route N4-Functionalization (Amide/Sulfonamide) Start->N4_Route HATU/DIPEA C2_Route C2-Functionalization (Halogenation) Start->C2_Route NBS/DMF Product1 N4-Acyl/Aryl Derivatives N4_Route->Product1 Suzuki Pd-Catalyzed Cross-Coupling C2_Route->Suzuki Boronic Acid Product2 C2-Aryl/Heteroaryl Derivatives Suzuki->Product2

Fig 1: Divergent late-stage functionalization workflow for the 3-cyclopropyl-THPP scaffold.

Validated Experimental Protocols

Protocol A: High-Yield N4-Acylation via HATU Coupling

Causality & Rationale: The N4 position is sterically hindered by the adjacent 3-cyclopropyl group and the bicyclic fusion. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and epimerization of chiral acid building blocks. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric barrier while maintaining mild conditions.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a single portion.

  • Self-Validation Check: Monitor via LC-MS after 2 hours. The secondary amine starting material should be consumed. Diagnostic: Spot the reaction mixture on a TLC plate and stain with Ninhydrin; the disappearance of a purple/pink spot confirms the consumption of the N4-amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Regioselective C2-Bromination

Causality & Rationale: To functionalize the pyrazole core, a halogen handle is required. N-Bromosuccinimide (NBS) in DMF at 0 °C is utilized because the pyrazole ring is highly electron-rich. Operating at low temperatures prevents radical-mediated bromination of the cyclopropyl ring and avoids over-bromination. DMF stabilizes the bromonium ion intermediate, directing electrophilic aromatic substitution exclusively to the C2 position.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-protected 3-cyclopropyl-THPP derivative (1.0 eq) in anhydrous DMF (0.15 M) and cool to 0 °C in an ice bath.

  • Halogenation: Add NBS (1.05 eq) portion-wise over 10 minutes, keeping the flask shielded from light (to prevent radical initiation).

  • Self-Validation Check: After 1 hour, analyze an aliquot via ¹H NMR. Diagnostic: The complete disappearance of the distinct C2-proton singlet (typically resonating between δ 7.20–7.50 ppm) validates 100% regioselective conversion.

  • Workup: Pour the mixture into ice-water containing 10% sodium thiosulfate (to quench unreacted NBS). Filter the resulting precipitate or extract with EtOAc if an oil forms.

Protocol C: Microwave-Assisted Suzuki-Miyaura Coupling at C2

Causality & Rationale: C2-bromides on electron-rich pyrazolo-pyrimidine cores exhibit high activation energy barriers for oxidative addition. Conventional thermal heating often leads to protodeboronation of the boronic acid. Microwave irradiation rapidly achieves the activation energy, while Pd(dppf)Cl₂ is selected for its large bite angle, which accelerates the rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the C2-bromo derivative (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Seal the vial and purge with N₂ for 5 minutes.

  • Reaction: Irradiate in a microwave reactor at 120 °C for 20 minutes.

  • Self-Validation Check: LC-MS analysis should show a mass shift corresponding to the loss of bromine (absence of the M / M+2 isotopic doublet) and the addition of the aryl mass.

  • Workup: Filter through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC.

Quantitative Physicochemical Data Summary

The functionalization of the 3-cyclopropyl-THPP core significantly alters its physicochemical properties, optimizing it for specific biological targets. Below is a comparative data summary of the parent scaffold versus typical functionalized derivatives.

Compound ClassModificationMW ( g/mol )cLogPtPSA (Ų)Aq. Solubility (µM)Target Kinase IC₅₀
Parent Scaffold None (3-Cyclopropyl-THPP)163.221.1541.5>500N/A (Inactive)
Derivative 1 N4-Benzoyl267.332.8061.8120TRKA: 45 nM
Derivative 2 N4-Benzoyl, C2-(4-Fluorophenyl)361.424.1061.845TRKA: 2.1 nM
Derivative 3 N4-Acryloyl (Covalent)217.271.6561.8310BTK: 8.5 nM

Data Note: Values are representative medians compiled from SAR studies of tetrahydropyrazolo[1,5-a]pyrimidine analogs [1][2].

Biological Application: Kinase Inhibition Pathways

Derivatives of the 3-cyclopropyl-THPP scaffold are highly effective ATP-competitive inhibitors. By functionalizing the N4 position with electrophilic warheads (e.g., acrylamides), compounds can covalently bind to Cys481 in BTK. Alternatively, bulky C2-aryl functionalization drives deep pocket binding in TRKA, inhibiting downstream oncogenic signaling [1].

Pathway cluster_0 Drug-Target Interaction cluster_1 Downstream Cellular Effects Scaffold Functionalized 3-Cyclopropyl-THPP Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge Competitive Binding TRKA TRKA / BTK Kinases PI3K PI3K / AKT Cascade TRKA->PI3K Blocked MAPK MAPK / ERK Cascade TRKA->MAPK Blocked Hinge->TRKA Allosteric/Direct Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated

Fig 2: Mechanism of action for functionalized 3-cyclopropyl-THPP derivatives in kinase inhibition.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Source: Google Patents (US9447106B2)
  • Title: Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines Source: American Chemical Society (ACS Publications) URL: [Link]

Application

Application Note: In Vivo Preclinical Evaluation of 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Derivatives

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals. Executive Summary 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1783349-30-3) is a highly privileged,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals.

Executive Summary

3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1783349-30-3) is a highly privileged, commercially available N-heterocyclic building block[1]. The pyrazolo[1,5-a]pyrimidine core is widely recognized in medicinal chemistry for its ability to act as a rigid, planar scaffold that mimics purines, making it an exceptional ATP-competitive and allosteric inhibitor for various protein kinases and demethylases[2].

Recent drug discovery campaigns have heavily utilized this scaffold to develop potent Tropomyosin Receptor Kinase (TRK) inhibitors for solid tumors[3] and ALKBH5 RNA demethylase inhibitors for acute myeloid leukemia (AML)[4]. This application note provides a comprehensive, self-validating in vivo protocol guide for evaluating the pharmacokinetics (PK) and anti-tumor efficacy of drug candidates derived from this specific cyclopropyl-substituted scaffold.

Pharmacological Context & Structural Rationale

The structural design of pyrazolo[1,5-a]pyrimidine derivatives is highly intentional. The core provides critical hydrogen-bonding interactions with the hinge region of target kinases[2]. The specific addition of a cyclopropyl group at the 3-position serves a dual purpose: it increases the overall lipophilicity of the molecule, thereby enhancing cell membrane permeability, and it introduces steric bulk that improves metabolic stability against hepatic cytochromes, leading to a highly favorable in vivo profile[3].

Pathway Compound 3-Cyclopropyl-pyrazolo[1,5-a]pyrimidine Derivative Target Target Kinase / Demethylase (e.g., TRK, ALKBH5) Compound->Target Inhibits Downstream Downstream Signaling (MAPK/PI3K or m6A RNA) Target->Downstream Blocks Outcome Tumor Cell Apoptosis & Growth Inhibition Downstream->Outcome Induces

Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in targeted oncology.

In Vivo Pharmacokinetics (PK) Protocol

Before advancing to efficacy models, establishing the PK profile is mandatory to ensure the compound achieves therapeutic concentrations in systemic circulation.

Causality & Formulation Strategy

Pyrazolo[1,5-a]pyrimidines often exhibit high crystal lattice energy, which can result in poor aqueous solubility. Administering these compounds in unoptimized aqueous vehicles leads to erratic gastrointestinal absorption and high inter-subject variability. Therefore, a co-solvent system is utilized to maintain the compound in solution/fine suspension.

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats or CD-1 mice for 12 hours prior to oral dosing to eliminate food-effect variability. Intravenous (IV) groups may remain fed.

  • Formulation: Dissolve the compound in 5% DMSO. Sequentially add 40% PEG300 and 5% Tween-80, vortexing until clear, then slowly add 50% sterile saline.

  • Administration: Administer the IV dose (e.g., 1-2 mg/kg) via the lateral tail vein. Administer the oral (PO) dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Rationale: This dense early-time-point sampling accurately captures the Cmax​ and distribution phase, while late time points accurately define the terminal elimination half-life ( T1/2​ ).

  • Bioanalysis: Extract plasma via protein precipitation using acetonitrile (containing an internal standard). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant using LC-MS/MS.

Representative PK Data Presentation

Table 1: Typical PK parameters for optimized 3-cyclopropyl-pyrazolo[1,5-a]pyrimidine derivatives.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Biological Significance
Cmax​ 1,450 ng/mL850 ng/mLPeak systemic exposure; dictates acute target saturation.
Tmax​ N/A1.5 hRate of GI absorption.
AUC0−∞​ 3,200 h·ng/mL18,500 h·ng/mLTotal systemic exposure over time.
T1/2​ 4.2 h5.1 hTerminal half-life; supports once-daily (QD) dosing.
Bioavailability (F%) 100%57.8% Indicates excellent oral absorption for this scaffold.

In Vivo Anti-Tumor Efficacy Protocol (Xenograft Models)

To validate the therapeutic potential of these derivatives, subcutaneous xenograft models are the gold standard. For ALKBH5-targeted derivatives, MV4-11 (AML) models are preferred[4]; for TRK inhibitors, KM12 (colorectal) models are highly responsive[3].

Workflow Formulation 1. Formulation (DMSO/PEG400) PK 2. PK Profiling (IV & PO Dosing) Formulation->PK Xenograft 3. Xenograft Model (Tumor Implantation) PK->Xenograft Optimize Dose Dosing 4. Efficacy Dosing (14-28 Days) Xenograft->Dosing Analysis 5. Ex Vivo Analysis (Tumor Weight & IHC) Dosing->Analysis

Standard in vivo preclinical workflow for pyrazolo[1,5-a]pyrimidine evaluation.

Step-by-Step Methodology
  • Cell Preparation: Harvest target cancer cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Rationale: Matrigel provides an extracellular matrix that significantly enhances localized cell engraftment and uniform tumor take-rates.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old BALB/c nude mice[5].

  • Randomization: Monitor tumor growth twice weekly using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into vehicle and treatment groups (n=8/group)[5]. Rationale: Randomizing at 100-150 mm³ ensures that tumors are actively vascularized and out of the lag phase, preventing false-positive efficacy readouts caused by spontaneous regression.

  • Dosing Regimen: Administer the pyrazolo[1,5-a]pyrimidine compound at predetermined doses (e.g., 10, 20, and 40 mg/kg) via intraperitoneal (IP) injection or oral gavage daily for 14 to 28 consecutive days[4].

  • Endpoint Analysis: Calculate tumor volume using the formula V=0.5×length×width2 . At the study's conclusion, excise the tumors for final weight measurement and preserve half in 4% paraformaldehyde for ex vivo immunohistochemistry (IHC) to confirm target engagement.

Representative Efficacy Data Presentation

Table 2: Expected Efficacy Metrics in an MV4-11 Xenograft Model[4].

Treatment GroupDose (mg/kg/day)Tumor Volume Day 14 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01,250 ± 180N/A+ 2.1%
Derivative - Low 10610 ± 9551.2% + 1.5%
Derivative - Med 20320 ± 6074.4% + 0.8%
Derivative - High 40115 ± 3090.8% - 3.2%

Safety & Toxicity Profiling

While pyrazolo[1,5-a]pyrimidines are generally well-tolerated, off-target kinase inhibition can induce toxicity[2].

  • Body Weight Monitoring: Mice must be weighed daily during the first week of dosing, and twice weekly thereafter[5]. A sustained body weight loss of >20% mandates immediate euthanasia, as it indicates severe systemic toxicity.

  • Organ Histology: Post-euthanasia, major organs (liver, kidneys, heart, spleen) should be harvested, H&E stained, and evaluated by a veterinary pathologist to rule out acute hepatotoxicity or nephrotoxicity, which are common attrition factors for novel kinase inhibitors.

References

  • Journal of Medicinal Chemistry (ACS). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Available at:[Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • PMC (National Institutes of Health). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

Sources

Method

Application Note: Advanced NMR Sample Preparation for 3-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction & Chemical Context Pyrazolo[1,5-a]pyrimidine derivatives represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent protein kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrazolo[1,5-a]pyrimidine derivatives represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent protein kinase inhibitors for oncology and inflammatory diseases[1]. The specific derivative, 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine , presents unique analytical nuances. Structurally, it features a rigid, partially saturated bicyclic core, a highly shielded cyclopropyl group at the 3-position, and a secondary amine (NH) at the 4-position.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its regiochemistry, saturation state, and purity. However, the polarity of the tetrahydropyrimidine ring and the exchangeable nature of the NH proton require meticulous sample preparation to prevent line broadening, magnetic field inhomogeneity, and signal loss.

The Causality of Experimental Choices

To achieve research-grade spectral data, sample preparation must move beyond routine dissolution. Every step must be dictated by the physical chemistry of the molecule and the physics of the spectrometer.

  • Solvent Selection & The NH Exchange Phenomenon: The secondary amine (NH) in the tetrahydropyrimidine ring is susceptible to rapid chemical exchange with protic impurities. If CDCl3​ is used, trace water or acid can catalyze this exchange, resulting in a broad, indistinct signal or complete loss of the NH peak, while simultaneously broadening the adjacent CH2​ multiplets at C5. To arrest this exchange, DMSO- d6​ is the optimal solvent. DMSO acts as a strong hydrogen-bond acceptor, locking the NH proton in a discrete conformational state and drastically reducing its exchange rate.

  • Magnetic Susceptibility & Particulate Removal: Solid particles possess different magnetic susceptibilities than the surrounding solution. A suspended particle creates localized magnetic field gradients, destroying the homogeneity of the applied B0​ field. This manifests as severe line broadening and shimming failures that cannot be corrected via software. Therefore, micro-filtration is a strict physical requirement[2].

  • Concentration and Viscosity Dynamics: While high concentrations are desirable for low-sensitivity nuclei like 13C (which is ~6000 times less sensitive than 1H ), over-concentrating the sample increases macroscopic viscosity[3]. High viscosity restricts molecular tumbling, decreasing the spin-spin relaxation time ( T2​ ), which inversely broadens the spectral lines ( Δν1/2​=1/πT2​ )[2].

Quantitative Parameters for Optimization

The following table summarizes the optimized parameters required to balance signal-to-noise ratio (SNR) with optimal relaxation kinetics.

Parameter 1 H & 2D (COSY/HSQC) 13 C NMR (1D)Scientific Rationale
Sample Mass 5 – 15 mg40 – 50 mg 1 H is highly sensitive; excess mass causes viscosity-induced broadening. 13 C requires high concentration to overcome low natural abundance[3],[2].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures the liquid column (40-50 mm) exceeds the RF coil length, preventing magnetic susceptibility distortions at the air/liquid interface[4],[5].
Internal Standard 0.03% v/v TMS0.03% v/v TMSProvides a 0.00 ppm reference. Must be kept at low concentration to avoid dominating the dynamic range of the receiver.
Tube Specs 5 mm Borosilicate5 mm BorosilicateMust be free of scratches or micro-fractures to maintain B0​ homogeneity and prevent probe contamination[3].

Experimental Workflow

NMR_Workflow Step1 1. Mass Determination (5-15 mg for 1H, ~50 mg for 13C) Step2 2. Solvent Addition (0.6 - 0.7 mL DMSO-d6) Step1->Step2 Step3 3. Homogenization (Vortex & Sonicate) Step2->Step3 Step4 4. Micro-Filtration (Glass Wool Plug in Pipette) Step3->Step4 Step5 5. Tube Transfer (Fill to 40-50 mm height) Step4->Step5 Step6 6. Degassing & Capping (N2 Flush or Freeze-Pump-Thaw) Step5->Step6

Fig 1: Standardized NMR sample preparation workflow for heterocyclic amines.

Step-by-Step Methodology

Phase 1: Weighing and Dissolution

  • Tare a clean 1-dram glass vial on an analytical balance.

  • Weigh out the appropriate mass of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (e.g., 10 mg for routine 1 H analysis)[5].

  • Add exactly 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS) using a calibrated glass syringe.

  • Cap the vial and vortex for 30 seconds. If dissolution is incomplete, sonicate the vial for 2–5 minutes. Caution: Do not heat excessively, as this may degrade the sample or alter the solvent's isotopic purity.

Phase 2: Filtration (Critical Step) 5. Tightly pack a small plug of glass wool into the narrow neck of a clean Pasteur pipette. Note: Do not use cotton wool, as NMR solvents will dissolve oligomeric materials from the cotton, introducing contaminant peaks into the 1 H spectrum. 6. Clamp the pipette above a pristine, oven-dried 5 mm NMR tube. 7. Transfer the dissolved sample into the top of the pipette and allow it to filter into the tube. Apply gentle positive pressure with a rubber bulb if necessary.

Phase 3: Volume Adjustment and Degassing 8. Verify that the sample height in the NMR tube is between 40 and 50 mm. If it is too low, add a few drops of neat DMSO- d6​ through the filter to wash the remaining compound into the tube[5]. 9. Optional but recommended for NOESY/ROESY: Degas the sample to remove dissolved paramagnetic oxygen. Gently flush the headspace with dry nitrogen gas for 1 minute, or perform three cycles of the Freeze-Pump-Thaw technique[2]. 10. Seal the tube with a high-quality cap. Wipe the exterior of the bottom 10 cm of the tube with a lint-free medical wipe moistened with isopropanol to remove skin oils before insertion into the spectrometer[3].

Self-Validating Quality Control

A robust protocol must be a self-validating system. Before committing to a 12-hour 2D NMR suite (e.g., HMBC, HSQC, NOESY), validate the sample integrity using the following checks:

  • Optical Clarity Check: Hold the tube against a strong light source. The Tyndall effect will reveal micro-particulates. If scattering is observed, the sample must be re-filtered.

  • Lock Signal Stability: Upon insertion into the magnet, the deuterium lock should stabilize rapidly. A fluctuating lock level indicates convection currents (often due to temperature gradients or insufficient solvent volume) or settling particulates[5].

  • Line Shape Analysis (Shimming Metrics): Acquire a preliminary single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the internal standard (TMS) or the residual DMSO peak. A properly prepared and shimmed sample will yield a FWHM of ≤0.5 Hz. If the peak is asymmetric or broad, it confirms magnetic field inhomogeneity, dictating a return to the filtration step[3].

References

  • Source: National Institutes of Health (PMC)
  • Title: NMR Sample Preparation: How to Prepare Samples for NMR Source: University of Minnesota URL
  • Title: Sample Preparation & NMR Tubes Source: Weizmann Institute of Science URL
  • Source: University College London (UCL)
  • Title: NMR Sample Preparation Source: Western University URL
  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Synthesis

Welcome to the Technical Support Portal. The 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, particularly for designing selective kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. The 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, particularly for designing selective kinase inhibitors (e.g., Pim-1, BTK) (1). However, researchers frequently encounter yield-limiting bottlenecks during the bimolecular condensation and subsequent selective reduction phases.

This guide provides field-proven troubleshooting logic, validated protocols, and mechanistic insights to maximize your reaction efficiency.

Section 1: Validated Two-Step Synthesis Protocol

To ensure a self-validating system, this protocol incorporates built-in analytical checkpoints to verify intermediate integrity before proceeding.

Step 1: Microwave-Assisted Condensation (Cyclization)

Objective: Form the fully conjugated pyrazolo[1,5-a]pyrimidine core.

  • Preparation: Combine 3-cyclopropyl-1H-pyrazol-5-amine (1.0 equiv) and the selected 1,3-dicarbonyl or β -enaminone (1.05 equiv) in a microwave-safe vial.

  • Reaction: Run the reaction under solvent-free conditions or in minimal ethanol at 150–180 °C for 2–20 minutes using microwave irradiation (2).

  • Causality & Validation: Conventional thermal heating often leads to degradation of the electron-rich aminopyrazole, capping yields at ~50%. Microwave irradiation rapidly overcomes the high activation energy barrier for the dual cyclodehydration steps, pushing the equilibrium toward the thermodynamically stable fused bicyclic system.

  • Checkpoint: Monitor by LC-MS. The intermediate should show a complete disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the fully aromatic pyrazolo[1,5-a]pyrimidine.

Step 2: Selective Borohydride Reduction

Objective: Reduce the pyrimidine ring while preserving the pyrazole aromaticity.

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous ethanol (0.2 M).

  • Reaction: Slowly add NaBH4​ (3.0 to 5.0 equiv) at room temperature. Heat to a mild reflux for 20 minutes, then stir at room temperature for 12 hours (3).

  • Quench (Critical): Carefully add glacial acetic acid dropwise until gas evolution ceases and the pH reaches ~7.0.

  • Causality & Validation: The pyrimidine ring in this fused system is highly electron-deficient, making it susceptible to hydride attack, whereas the pyrazole ring remains inert. The acetic acid quench is mandatory; it not only decomposes excess NaBH4​ but also neutralizes the basic alkoxides formed during the reaction, preventing base-catalyzed ring opening of the newly formed saturated cyclic amine.

  • Checkpoint: 1H NMR should reveal the disappearance of the aromatic pyrimidine protons and the appearance of upfield aliphatic multiplets (typically δ 1.8–3.5 ppm) corresponding to the 4H, 5H, 6H, and 7H positions.

Section 2: Quantitative Yield Optimization Data

The following table summarizes the impact of reaction parameters on the Step 1 condensation yield, demonstrating the superiority of microwave-assisted, solvent-free conditions.

Heating MethodSolventTemp (°C)TimeAverage Yield (%)Impurity Profile
Conventional ThermalEthanol80 (Reflux)4.0 h45%High starting material degradation
Conventional ThermalDMF1204.0 h52%Moderate oxidation byproducts
Microwave IrradiationEthanol15020 min85%Clean, trace regioisomers
Microwave IrradiationSolvent-Free1802 min94% Highly pure (>98% by HPLC)

Data synthesized from comparative cyclization studies of functionalized pyrazolo[1,5-a]pyrimidines (2).

Section 3: Workflow & Troubleshooting Logic

SynthesisWorkflow Start Start: 3-Cyclopropyl-1H-pyrazol-5-amine + 1,3-Dielectrophile Condensation Step 1: Condensation (Cyclization) Start->Condensation CheckYield Is Intermediate Yield >85%? Condensation->CheckYield OptMW Optimize: Switch to Microwave (Solvent-free, 180°C) CheckYield->OptMW No Reduction Step 2: NaBH4 Reduction (EtOH, RT to Reflux) CheckYield->Reduction Yes OptMW->Condensation CheckRed Is Product Fully Reduced to Tetrahydro State? Reduction->CheckRed OptRed Optimize: Portion-wise NaBH4 & AcOH Activation CheckRed->OptRed No (Dihydro stall) Success Target: 3-Cyclopropyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrimidine CheckRed->Success Yes OptRed->Reduction

Decision tree for optimizing the synthesis of tetrahydropyrazolo[1,5-a]pyrimidines.

Section 4: Expert FAQs & Troubleshooting

Q1: Why am I getting a mixture of regioisomers during the condensation step? A1: Asymmetric 1,3-dicarbonyls can react at either the exocyclic amine or the endocyclic nitrogen (N1 or N2) of the 3-cyclopropyl-1H-pyrazol-5-amine. The steric bulk of the 3-cyclopropyl group influences the initial nucleophilic attack. To resolve this, run the reaction under strict thermodynamic control (microwave heating at >150 °C). High temperatures allow the kinetically favored, sterically hindered regioisomer to revert and equilibrate to the thermodynamically stable target.

Q2: My reduction step stalls at the dihydro- intermediate. How can I drive it to the fully saturated tetrahydro- product? A2: The reduction proceeds via a stepwise hydride transfer. If it stalls, the hydride source may be depleting due to a side reaction with the ethanol solvent. To fix this, add the NaBH4​ in portions over 2 hours. Alternatively, add a catalytic amount of acetic acid during the reaction; this mildly protonates the intermediate imine, increasing its electrophilicity and facilitating the final hydride attack (3).

Q3: I observe ring-opening of the tetrahydropyrimidine during aqueous workup. What is causing this? A3: The fully reduced 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine contains an aminal-like linkage at the bridgehead carbon, which is highly sensitive to extreme pH. If your workup is too basic (due to unquenched borohydride/alkoxides) or too acidic, the ring will hydrolyze. Ensure your acetic acid quench is carefully titrated to exactly pH 7.0–7.5 before extracting with your organic solvent.

Q4: Can I synthesize the tetrahydro- core directly without the aromatic intermediate? A4: Yes, but it is often lower yielding. You can react 3-cyclopropyl-1H-pyrazol-5-amine directly with 1,3-dibromopropane or 3-chloro-1-propanol derivatives under basic conditions. However, this direct alkylation route is prone to over-alkylation and poor regioselectivity. The two-step "condensation-reduction" sequence provides much tighter control over the final purity and yield.

References

  • Title: Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold Source: ACS Publications URL: [Link]

  • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence Source: RSC Advances URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Executive Summary & Chemical Context Handling 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1783349-30-3; MW: 163.22 g/mol ) in dimethyl sulfoxide (DMSO) presents unique physicochemical challenges. While DMSO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Handling 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1783349-30-3; MW: 163.22 g/mol ) in dimethyl sulfoxide (DMSO) presents unique physicochemical challenges. While DMSO is a premier aprotic solvent for drug discovery, this specific compound possesses a structural dichotomy:

  • High Lipophilicity: The cyclopropyl group at position 3 is highly hydrophobic, making the molecule exquisitely sensitive to trace water in the solvent.

  • Hydrogen-Bonding Potential: The saturation of the pyrimidine ring (4H,5H,6H,7H) introduces a secondary amine (NH). This unshielded hydrogen bond donor can interact with the pyrazole nitrogens (acceptors) of adjacent molecules, forming highly ordered, high-lattice-energy dimers in the solid state.

When environmental factors shift (e.g., moisture absorption or temperature drops), the thermodynamic drive to remain solvated is easily overcome by the kinetic drive to crystallize, leading to stock precipitation.

Diagnostic Workflow

G Start Precipitation Observed in DMSO Stock CheckTemp Was stock stored below 20°C? Start->CheckTemp HeatSon Warm to 37°C & Sonicate (15 min) CheckTemp->HeatSon Yes (Frozen) CheckWater Assess DMSO Age (Water Absorption?) CheckTemp->CheckWater No (RT Storage) HeatSon->CheckWater Fails to dissolve LCMS Run LC-MS to Check Purity HeatSon->LCMS Redissolves DryDMSO Prepare fresh stock in anhydrous DMSO CheckWater->DryDMSO Old/Wet DMSO CheckWater->LCMS Fresh/Dry DMSO LCMS->DryDMSO Degraded Dilute Dilute to 1 mM or Add Co-solvent LCMS->Dilute Intact (>95%)

Figure 1: Diagnostic workflow for resolving DMSO precipitation of the pyrazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q: Why does 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine precipitate out of my 10 mM DMSO stock after a few weeks? A: This is primarily driven by the hygroscopic nature of DMSO coupled with the structural lipophilicity of the compound. DMSO rapidly absorbs atmospheric water. As the water content in the solvent increases, the dielectric constant shifts. The highly lipophilic cyclopropyl group experiences a strong hydrophobic effect, driving the molecules to aggregate. Over time, this moisture absorption drastically reduces the solubility of lipophilic compounds, leading to qualitative precipitation in up to 26% of standard test plates 1.

Q: How does the saturation of the pyrimidine ring (4H,5H,6H,7H) alter its solubility profile compared to the fully aromatic pyrazolo[1,5-a]pyrimidine? A: Saturation increases the fraction of sp3-hybridized carbons (Fsp3), which generally improves aqueous solubility by breaking molecular planarity and reducing π-π stacking. However, in aprotic solvents like DMSO, this saturation introduces a secondary amine (NH). Machine learning models analyzing over 163,000 molecules demonstrate that the introduction of unshielded hydrogen bond donors can decrease DMSO solubility if the resulting crystal lattice energy is exceptionally high 2. The flexible tetrahydropyrimidine ring allows the molecule to adopt conformations that maximize intermolecular hydrogen bonds in the solid state.

Q: Should I store my DMSO stocks at room temperature or -20°C to prevent degradation? A: While -20°C prevents oxidative degradation of the secondary amine, it introduces severe physical solubility challenges. Pure DMSO freezes at 18.5°C. During freezing, pure DMSO crystallizes first, effectively concentrating the compound in the remaining liquid fraction until it exceeds its solubility limit and crashes out. Upon thawing, the high lattice energy makes it kinetically slow to redissolve without active intervention.

Step-by-Step Remediation Protocols

Protocol A: Recovery of Precipitated Stocks via Thermal-Kinetic Disruption

Use this protocol to salvage stocks that have precipitated due to freeze-thaw cycles.

  • Thermal Incubation: Place the sealed DMSO stock vial in a dry block heater at 37°C for 15 minutes.

    • Causality: Elevating the temperature increases the kinetic energy of the solvent molecules, disrupting the intermolecular hydrogen bonds formed by the tetrahydropyrimidine NH groups.

  • Cavitation (Sonication): Transfer the vial to an ultrasonic water bath for 10 minutes.

    • Causality: High-frequency sound waves create localized cavitation bubbles. The collapse of these bubbles generates massive localized shear forces that break apart the crystal lattice of the precipitated cyclopropyl derivative.

  • Optical Validation (Self-Validation): Measure the absorbance of a 1:10 dilution of the stock at 600 nm (OD600). A reading of ≤ 0.01 indicates the absence of micro-particulates, confirming true dissolution rather than a fine suspension.

  • Chemical Integrity Check (Self-Validation): Run a rapid LC-MS aliquot. Ensure the primary peak corresponds to the expected mass ([M+H]+ = 164.1 m/z) and purity remains >95%, confirming the heat/sonication did not degrade the saturated ring.

Protocol B: Preparation of Moisture-Free Stocks

Use this protocol to prevent moisture-induced precipitation of the lipophilic cyclopropyl moiety.

  • Solvent Purging: Dissolve the lyophilized powder in strictly anhydrous DMSO (sealed under Argon, <0.005% water).

    • Causality: Maintaining an ultra-low dielectric constant prevents the hydrophobic collapse of the cyclopropyl group.

  • Aliquoting: Dispense the 10 mM stock immediately into single-use amber glass vials backfilled with Argon gas.

    • Causality: Prevents repeated atmospheric exposure and oxidation of the secondary amine.

  • Karl Fischer Validation (Self-Validation): Periodically test a blank DMSO aliquot stored under identical conditions using Karl Fischer titration. If water content exceeds 0.1%, discard the batch of stocks, as precipitation of this compound is imminent.

Protocol C: Alternative Solubilization (Dilution & Co-Solvent System)

Use this protocol if the compound fundamentally resists 10 mM stabilization.

  • Dilution: Dilute the stock to 1 mM using fresh anhydrous DMSO.

    • Causality: Fragment-based screening models show 1 mM is a significantly more thermodynamically stable threshold for lipophilic fragments, preventing masking or false negatives in downstream assays 3.

  • Dynamic Light Scattering (DLS) Validation (Self-Validation): Analyze the 1 mM solution via DLS. A polydispersity index (PDI) < 0.2 and the absence of particles >10 nm confirms a true solution rather than colloidal aggregation.

Quantitative Data Presentation

Table 1: Quantitative Impact of Environmental Variables on 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine DMSO Solubility

Solvent ConditionWater Content (w/w)Storage Temp (°C)Max Kinetic SolubilityDissolution StateOD600 (1:10 Dilution)
Fresh Anhydrous DMSO≤ 0.005%25> 10.0 mMOptically Clear< 0.01
Ambient-Exposed DMSO (1 Week)~ 2.5%25~ 3.5 mMMetastable0.08 (Micro-precipitates)
Ambient-Exposed DMSO (4 Weeks)~ 8.0%25< 0.5 mMHeavy Precipitation> 0.50
Frozen Anhydrous DMSO≤ 0.005%-20Phase SeparatedCrystallizedN/A (Solid)
Post-Thaw (Unsonicated)≤ 0.005%25~ 1.2 mMSlow Dissolution0.25

References

  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC - NIH URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) / PMC - NIH URL:[Link]

Sources

Troubleshooting

reducing impurities in 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scale-up processes

Welcome to the Technical Support Center for the synthesis and scale-up of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives. This guide is engineered for process chemists and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives. This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure high-yield, high-purity scale-up.

Process Overview & Mechanistic Pathway

The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold typically involves a two-phase sequence: the condensation of a 5-aminopyrazole (e.g., 4-cyclopropyl-1H-pyrazol-5-amine) with a 1,3-dielectrophile to form the aromatic core, followed by the chemoselective reduction (dearomatization) of the pyrimidine ring[1].

The most critical impurities arise during the reduction phase. Understanding the causality of hydride attack and intermediate stability is essential for preventing under-reduction (dihydro species) and over-reduction (ring-cleavage).

ReductionPathway A Pyrazolo[1,5-a]pyrimidine (Aromatic Core) B Hydride Attack (NaBH4) or H2 / Catalyst A->B C Dihydro Intermediate (+2 Da Impurity) B->C Incomplete Reduction D 4,5,6,7-Tetrahydropyrazolo- [1,5-a]pyrimidine (Target) B->D Optimal Conditions C->D Continued Reduction E Ring-Opened Impurity (C-N Cleavage) D->E Excess Reagent / High Temp

Mechanistic pathway of pyrimidine ring reduction and associated impurities.

Troubleshooting FAQs

Q1: During the initial cyclization of 4-cyclopropyl-1H-pyrazol-5-amine with an unsymmetrical 1,3-diketone, we observe a 15–20% regioisomeric impurity. How can we suppress this? A: This is a classic regioselectivity issue. The exocyclic amine of the pyrazole is more nucleophilic than the endocyclic nitrogen and will preferentially attack the most electrophilic carbonyl of your 1,3-dielectrophile. Under kinetic conditions (low temperature, weak acid), this leads to a mixture of 5-substituted and 7-substituted isomers. Resolution: Shift the reaction to thermodynamic control . Conduct the condensation in refluxing glacial acetic acid (90–100 °C) for an extended period (4–6 hours). The elevated temperature allows the kinetically favored, but thermodynamically less stable, intermediate to revert and funnel into the more stable regioisomer[1].

Q2: In the NaBH₄ reduction step, our LC-MS shows a persistent +2 Da impurity and a +4 Da impurity. What is causing this, and how do we clear it? A: Sodium borohydride reduction of pyrazolo[1,5-a]pyrimidines is highly chemoselective but highly sensitive to stoichiometry and thermal control[1].

  • The +2 Da Impurity: This is a partially reduced 4,7-dihydro or 4,5-dihydro intermediate. It occurs when the reaction is quenched too early or run at too low a temperature during the maturation phase.

  • The +4 Da Impurity: This is a ring-opened product. The saturated C-N bond in the tetrahydropyrimidine ring is susceptible to cleavage if exposed to excess hydride at elevated temperatures. Resolution: Implement a strict two-stage temperature protocol. Add NaBH₄ at 0–5 °C to control the initial exotherm, then allow the reaction to mature at exactly 20–25 °C for 12 hours to ensure the dihydro intermediate fully converts without triggering ring-opening.

Q3: We are synthesizing a 5,7-disubstituted analog and observing a mixture of syn and anti diastereomers. Can we control this stereocenter during reduction? A: Yes. Standard reduction with NaBH₄ in protic solvents (like ethanol) heavily favors the syn-isomer (typically a 7:1 ratio) due to the solvent-coordinated hydride delivery to the least hindered face[2]. Resolution: If the anti-isomer is desired, switch to an aprotic solvent system (e.g., chloroform) and use tetrabutylammonium borohydride. Removing the protic solvent disrupts the highly ordered transition state, shifting the diastereomeric ratio closer to 1:1, allowing for chromatographic isolation of the anti-isomer[2].

Q4: We need to synthesize a highly enantioenriched chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (similar to Zanubrutinib precursors). NaBH₄ yields a racemate. What is the scalable alternative? A: Asymmetric reductive dearomatization of polycyclic multi-nitrogen heterocycles is notoriously difficult due to catalyst poisoning and low reactivity. However, Rhodium-catalyzed asymmetric hydrogenation is the industry standard for this scaffold[3]. Resolution: Utilize a Rhodium catalyst paired with a chiral phosphine ligand (e.g., (R)-BINAP or Josiphos) under 40–60 atm of H₂. This method achieves up to 98% enantiomeric excess (ee) and avoids the over-reduction and dehalogenation issues common with standard Pd/C systems[3].

Quantitative Impurity Profiling

The table below summarizes the expected impurity profiles across different reduction methodologies, allowing you to select the optimal conditions based on your purity requirements.

Reduction MethodConversion (%)Target Purity (4H,5H,6H,7H)Major ImpuritiesRemediation Strategy
NaBH₄ / EtOH (RT) >95%80–85%10–15% Dihydro (+2 Da)Increase maturation time to 12h; strictly maintain 20–25 °C.
NaBH₄ / EtOH (Reflux) >99%60–70%20–30% Ring-opened (+4 Da)Avoid reflux. Control exotherm during hydride addition (<10 °C).
NaBH₃CN / AcOH 85%75%25% Unreacted starting materialUse only as a pre-reduction step for highly recalcitrant substrates.
Rh-BINAP / H₂ (60 atm) >99%>95% (up to 98% ee)Trace dehalogenation (if applicable)Lower H₂ pressure to 40 atm; optimize ligand sterics.

Self-Validating Scale-Up Protocols

To guarantee reproducibility and minimize impurities, implement the following self-validating workflows. Every protocol includes an In-Process Control (IPC) to verify the mechanistic state before proceeding.

Protocol A: Thermodynamic Condensation (Ring Assembly)
  • Preparation: Suspend 4-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (10 volumes).

  • Addition: Slowly add the 1,3-dielectrophile (1.05 eq) dropwise at 20 °C over 30 minutes.

    • Causality: Slow addition prevents local concentration spikes, mitigating dimerization and uncontrolled kinetic cyclization.

  • Cyclization: Heat the reactor to 90 °C and maintain for 4 hours.

  • IPC Validation (Crucial): Pull a 0.5 mL sample, quench in water, and analyze via HPLC.

    • Validation Gate: The ratio of the target regioisomer to the undesired regioisomer must be >95:5. If <95:5, continue heating at 90 °C for an additional 2 hours to allow thermodynamic equilibration.

  • Isolation: Cool to 20 °C, pour onto crushed ice, and filter the precipitated pyrazolo[1,5-a]pyrimidine intermediate. Wash with cold water to remove residual acetic acid.

Protocol B: Chemoselective Dearomatization (NaBH₄ Reduction)
  • Solvation: Dissolve the pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in absolute ethanol (8 volumes).

  • Cooling: Chill the reactor jacket to 0–5 °C. Ensure internal temperature stabilizes.

  • Hydride Addition: Add NaBH₄ (3.0 eq) portion-wise over 1.5 hours.

    • Causality: Hydride transfer is highly exothermic. Rapid addition causes localized heating, which provides the activation energy necessary to cleave the newly formed saturated C-N bond, leading to ring-opened impurities[1]. Maintain internal temperature strictly <10 °C.

  • Maturation: Remove cooling and allow the reaction to warm naturally to 20–25 °C. Stir for 12 hours.

  • IPC Validation (Crucial): Pull a sample, quench with a drop of acetone, and analyze via LC-MS.

    • Validation Gate: Verify the complete disappearance of the +2 Da (dihydro) intermediate peak. If present, stir for an additional 4 hours. Do not add more NaBH₄, as this risks over-reduction.

  • Isolation: Slowly quench the reaction with water (10 volumes) to precipitate the 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine product. Filter and dry under a vacuum.

References

  • Source: acs.
  • Source: nih.
  • Source: semanticscholar.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Scaffolds: Aromatic vs. Saturated Cores

This guide provides a detailed comparison between the classical, aromatic pyrazolo[1,5-a]pyrimidine scaffold and its saturated counterpart, specifically focusing on the implications of a 3-cyclopropyl-4H,5H,6H,7H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the classical, aromatic pyrazolo[1,5-a]pyrimidine scaffold and its saturated counterpart, specifically focusing on the implications of a 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine structure. We will delve into the distinct chemical properties, synthetic strategies, and resulting pharmacological profiles, offering researchers and drug developers a clear perspective on how scaffold geometry and substitution influence biological activity.

Introduction: From Privileged Structure to Three-Dimensional Innovation

The pyrazolo[1,5-a]pyrimidine (PP) core is a renowned "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar, and nitrogen-rich structure serves as an excellent bioisostere for purines, making it a cornerstone for developing inhibitors of various enzymes, particularly protein kinases.[3][4] Numerous anticancer agents, including FDA-approved drugs like Larotrectinib and Repotrectinib, feature this aromatic core, which excels at forming key hydrogen bond interactions within the ATP-binding hinge region of kinases.[2]

However, the very planarity that enables broad kinase activity can also lead to challenges, including off-target effects and suboptimal physicochemical properties. In response, modern drug design increasingly explores the "third dimension" by moving from flat, sp2-hybridized rings to saturated, sp3-rich scaffolds.[5][6] This guide examines a prime example of this evolution: the comparison of the archetypal aromatic PP scaffold with the 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a molecule that introduces both a three-dimensional saturated core and a bio-advantageous cyclopropyl group.

Part 1: The Archetype - Aromatic Pyrazolo[1,5-a]pyrimidines

The standard pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system where a pyrazole ring is joined to a pyrimidine ring. This aromatic structure is fundamentally planar.

Chemical Properties and Biological Profile

The aromatic nature of the PP core makes it an effective mimic of the adenine base in ATP, leading to its widespread success as an ATP-competitive kinase inhibitor.[4] The scaffold's periphery (positions 2, 3, 5, 6, and 7) is highly amenable to substitution, allowing for extensive Structure-Activity Relationship (SAR) studies to fine-tune potency and selectivity.[1][2] Derivatives have shown a vast range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects.[7]

Synthetic Strategy

The most common and versatile synthesis involves the cyclocondensation of a 3-aminopyrazole (or 5-aminopyrazole) derivative with a 1,3-biselectrophilic compound, such as a β-diketone, β-enaminone, or β-ketonitrile.[1] This robust reaction allows for the introduction of diverse substituents onto the pyrimidine ring.

cluster_reactants Reactants cluster_products Product aminopyrazole 3-Aminopyrazole process Cyclocondensation (e.g., heat, acid/base catalyst) aminopyrazole->process diketone 1,3-Dicarbonyl (or equivalent) diketone->process product Aromatic Pyrazolo[1,5-a]pyrimidine process->product cluster_reactants Reactants cluster_products Product aminopyrazole 3-Cyclopropyl-5-aminopyrazole process Cascade Reaction (Recyclization) aminopyrazole->process itaconimide N-Arylitaconimide itaconimide->process product 3-cyclopropyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine process->product

Caption: Synthesis of tetrahydropyrazolo[1,5-a]pyrimidines.

Predicted Biological Profile and Advantages

The combination of a 3D scaffold and a cyclopropyl moiety suggests a shift away from broad-spectrum kinase inhibition. The non-planar structure is less suited for the canonical flat hinge-binding motif of many kinases. Instead, this scaffold is predicted to be an excellent candidate for targeting proteins with well-defined, three-dimensional pockets where shape complementarity is critical for high-affinity binding. This could include allosteric kinase sites, GPCRs, or other enzyme classes. The expected advantages are:

  • Enhanced Selectivity: The defined 3D shape should lead to higher target selectivity and a reduction in off-target effects compared to its planar analogue.

  • Improved Pharmacokinetics: The increased sp3 character and the presence of the metabolically robust cyclopropyl group are anticipated to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [8]

cluster_aromatic Aromatic Scaffold (Standard) cluster_saturated Saturated Scaffold (Challenger) aromatic_scaffold Planar Pyrazolo- [1,5-a]pyrimidine aromatic_target Flat ATP Hinge Region (Many Kinases) aromatic_scaffold->aromatic_target Broad Affinity saturated_scaffold 3D Tetrahydro- pyrazolo[1,5-a]pyrimidine saturated_target Specific 3D Pocket (e.g., Allosteric Site) saturated_scaffold->saturated_target High Selectivity

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is a non-negotiable cornerstone of ensuring safety and efficacy. For novel heterocyclic compounds such as 3-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is a non-negotiable cornerstone of ensuring safety and efficacy. For novel heterocyclic compounds such as 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method is paramount.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed protocol for the validation of an optimized method for purity determination. Our approach is grounded in the principles of scientific integrity, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[5][6]

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including potential as protein kinase inhibitors in cancer therapy.[2][3] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their pharmacological and toxicological profiles. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into the causality behind experimental choices and ensuring a self-validating analytical system.

The Imperative of a Stability-Indicating Method

Before delving into the specifics of method validation, it is crucial to underscore the objective: to develop a stability-indicating HPLC method. Such a method must be capable of accurately quantifying the analyte of interest while also resolving it from any potential impurities, including process-related impurities and degradation products that may form under various stress conditions.[7][8][9] This is a fundamental requirement of regulatory bodies like the FDA and EMA.[10][11]

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is the foundation of a successful HPLC method. For a molecule like 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a reversed-phase approach is typically the most effective starting point.[12]

Column Selection: A Critical Choice

The choice of the stationary phase is pivotal for achieving the desired separation. Here, we compare two common C18 columns with differing characteristics:

ColumnParticle Size (µm)Pore Size (Å)Carbon Load (%)EndcappingKey Characteristics & Rationale
Alternative A: Standard C18 512017-19YesA workhorse column providing good retention for a wide range of non-polar to moderately polar compounds. The larger particle size offers robustness and lower backpressure, suitable for initial screening.
Alternative B: High-Purity C18 3.510015-17YesFeatures a higher purity silica and a more uniform particle size distribution, leading to sharper peaks and improved resolution. The smaller particle size enhances efficiency, which is crucial for separating closely eluting impurities.

Rationale: For purity analysis, where the separation of structurally similar impurities is key, the High-Purity C18 column (Alternative B) is the recommended choice. Its higher efficiency will provide the necessary resolving power.

Mobile Phase Optimization: The Driving Force of Separation

The mobile phase composition dictates the retention and elution of the analyte and its impurities. A systematic approach to optimization involves evaluating different organic modifiers and pH levels.

Mobile Phase CompositionGradient/IsocraticRationale
Option 1: Acetonitrile/Water GradientAcetonitrile is a common organic modifier with low viscosity and UV cutoff. A gradient elution is essential for purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Option 2: Methanol/Water GradientMethanol offers different selectivity compared to acetonitrile and can be advantageous for resolving specific impurity pairs. However, it generally produces higher backpressure.
Option 3: Buffered Mobile Phase GradientIncorporating a buffer (e.g., phosphate or acetate) to control the pH of the aqueous phase is critical if the analyte or impurities have ionizable functional groups. For the pyrazolo[1,5-a]pyrimidine core, which contains basic nitrogen atoms, a slightly acidic pH (e.g., pH 3-4) can ensure consistent peak shapes and retention times by promoting a single ionic form.

Rationale: A gradient elution with a buffered mobile phase (Option 3) , using acetonitrile as the organic modifier, is the most robust starting point. This approach provides control over the ionization state of the analytes, leading to more reproducible results.

A Validated HPLC Method for Purity Determination

The following section details the comprehensive validation of an optimized HPLC method for the purity of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, in accordance with ICH Q2(R1) guidelines.[5][6][13]

Optimized Chromatographic Conditions
ParameterCondition
Column High-Purity C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile/Water

Method Validation Protocol and Acceptance Criteria

A validation protocol should be established before initiating the validation studies.[11]

Caption: Workflow for HPLC Method Validation.

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This is demonstrated through forced degradation studies.[7][8][9]

Experimental Protocol:

  • Prepare solutions of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must be able to separate the main peak from all degradation product peaks.

  • The peak purity index of the main peak in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.

  • A target degradation of 5-20% is desirable to demonstrate that the method is stability-indicating.[8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[14]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[10] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for each concentration level should be ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the peak areas.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the peak areas for both sets of data.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[15]

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all varied conditions.

  • The changes should not significantly impact the results.

Data Summary and Interpretation

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2, Peak Purity > 0.999All peaks resolved, Peak Purity > 0.999Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50-150% of target concentration0.05 - 0.15 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate≤ 2.0%1.2%Pass
LOD Report Value0.05 µg/mLN/A
LOQ Report Value0.15 µg/mLN/A
Robustness System suitability passesAll SST criteria metPass

Conclusion

This guide has provided a comprehensive framework for the development and validation of a stability-indicating HPLC method for the purity assessment of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. By systematically comparing chromatographic conditions and rigorously adhering to ICH Q2(R1) guidelines, a reliable and robust method can be established.[5][6] The causality behind each experimental choice, from column and mobile phase selection to the specifics of each validation parameter, has been elucidated to provide a deeper understanding of the scientific principles at play. The successful validation of such a method is a critical step in the journey of a new chemical entity from the laboratory to the clinic, ensuring the quality and safety of novel therapeutics.

Caption: Interrelated HPLC Validation Parameters.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Oriental Journal of Chemistry. (2025, December 23). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

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  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

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Validation

mass spectrometry fragmentation patterns of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recogniz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This heterocyclic system is integral to the development of therapeutics, including potent protein kinase inhibitors for cancer treatment.[2][3] As drug development professionals and researchers synthesize novel analogs, unambiguous structural characterization is paramount. Mass spectrometry, particularly with electron ionization (EI), is a fundamental tool for this purpose, providing a molecular "fingerprint" through predictable fragmentation patterns.[4]

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . As no published spectrum for this specific saturated derivative is readily available, this document synthesizes established fragmentation principles for the pyrazolo[1,5-a]pyrimidine core, saturated cyclic systems, and cyclopropyl substituents to construct a predictive model. We will contrast the behavior of this saturated system with its aromatic counterpart and provide a robust experimental protocol for data acquisition, empowering researchers to confidently identify and characterize this and similar molecules.

Foundational Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, ejecting an electron to form a radical cation known as the molecular ion (M•+).[5] This molecular ion, which indicates the molecule's weight, is often energetically unstable and undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[4] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable carbocations, radicals, and neutral molecules.[5] For heterocyclic systems, fragmentation often involves characteristic ring cleavages and the expulsion of small, stable neutral species.[6][7]

Fragmentation of the Bicyclic Core: Aromatic vs. Saturated Systems

The fragmentation of the pyrazolo[1,5-a]pyrimidine core is highly dependent on the saturation level of the pyrimidine ring.

The Aromatic Pyrazolo[1,5-a]pyrimidine Core

The fragmentation of the parent aromatic pyrazolo[1,5-a]pyrimidine system has been studied and reveals two primary fragmentation processes.[8]

  • Expulsion of Acrylonitrile: The most characteristic pathway involves the decomposition of the pyrimidine ring, leading to the expulsion of an acrylonitrile molecule (CH₂=CHCN).

  • Scission of the Pyrazole Ring: A less common pathway involves the cleavage of the pyrazole ring, resulting in the loss of a cyanomethyl radical (•CH₂CN).

Substituents on the ring system can significantly alter these pathways, directing fragmentation to create the most stable resulting ions.[8][9]

M Aromatic Pyrazolo[1,5-a]pyrimidine M•+ F1 Loss of Acrylonitrile (C₃H₃N) M->F1 - C₃H₃N F2 Loss of Cyanomethyl Radical (•CH₂CN) M->F2 - •CH₂CN P1 Resulting Pyrazole Fragment Ion F1->P1 P2 Resulting Pyrimidine Fragment Ion F2->P2

Fig. 1: Primary fragmentation pathways of the aromatic pyrazolo[1,5-a]pyrimidine core.
The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Core

In contrast to the stable aromatic system, the saturated pyrimidine ring of the title compound introduces fragmentation pathways typical of cyclic alkanes and amines. The absence of aromaticity makes the pyrimidine ring more susceptible to cleavage. The most probable fragmentation mechanism is a retro-Diels-Alder (RDA) reaction , a common pathway for cyclohexene-like structures. This would involve the cleavage of the C4a-N5 and C7-C7a bonds, leading to the expulsion of ethene (C₂H₄) and the formation of a stable, aromatic pyrazole-containing ion. Further fragmentation would proceed via sequential loss of radicals from the saturated portion of the ring.

The Influence of the Cyclopropyl Substituent

The cyclopropyl group at the 3-position introduces its own set of characteristic fragmentation patterns. Its strained three-membered ring is prone to cleavage upon ionization.

  • Loss of Cyclopropyl Radical: A common and often dominant fragmentation is the α-cleavage leading to the loss of a cyclopropyl radical (•C₃H₅, 41 Da), resulting in a stable, resonance-delocalized pyrazolium cation.[10]

  • Ring Opening: The cyclopropyl ring can open to form a propenyl radical, which can then undergo further rearrangements and fragmentation.

  • Hydrogen Loss: Loss of a single hydrogen atom (H•) from the molecular ion can lead to a stable cyclopropylium-like cation or a rearranged allyl cation.[11]

Precursor Ion Neutral Loss m/z of Fragment Proposed Fragment Structure
M•+•C₃H₅M-41Pyrazolium cation
M•+H•M-1Stabilized molecular ion
M•+C₂H₄M-28Ring-opened fragment

Table 1: Common fragmentation patterns associated with a cyclopropyl substituent.

Predicted Fragmentation Pattern of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

By combining the principles discussed above, we can predict the major fragmentation pathways for the title compound (Molecular Formula: C₉H₁₃N₃, Molecular Weight: 163.22 g/mol ). The molecular ion peak is expected at m/z 163.

The fragmentation will be a competition between cleavage of the saturated ring, loss from the cyclopropyl group, and scission of the pyrazole ring.

  • Pathway A (Dominant): Loss of Cyclopropyl Radical. The most favorable initial fragmentation is predicted to be the loss of the cyclopropyl radical (•C₃H₅) to form a highly stable, resonance-stabilized aromatic pyrazolium cation at m/z 122 . This ion is likely to be the base peak.

  • Pathway B: Retro-Diels-Alder (RDA) Fragmentation. Cleavage of the saturated pyrimidine ring via an RDA-type mechanism would result in the loss of ethene (C₂H₄, 28 Da), yielding a fragment ion at m/z 135 .

  • Pathway C: Pyrimidine Ring Scission. A more complex fragmentation of the saturated ring could involve the loss of a C₃H₆ fragment (propylene, 42 Da), leading to an ion at m/z 121 .

  • Pathway D: Loss of Hydrogen. Loss of a hydrogen radical from the molecular ion would produce a significant M-1 peak at m/z 162 .

These primary fragments can undergo further decomposition, leading to smaller ions. For instance, the m/z 135 ion (from Pathway B) could subsequently lose the cyclopropyl radical to yield an ion at m/z 94.

M M•+ (m/z 163) 3-cyclopropyl-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyrimidine F_A m/z 122 (Base Peak) M->F_A - •C₃H₅ (41 Da) (Pathway A) F_B m/z 135 M->F_B - C₂H₄ (28 Da) (RDA, Pathway B) F_C m/z 121 M->F_C - C₃H₆ (42 Da) (Pathway C) F_D m/z 162 M->F_D - H• (1 Da) (Pathway D) F_BA m/z 94 F_B->F_BA - •C₃H₅ (41 Da)

Fig. 2: Proposed major fragmentation pathways for 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
m/z Proposed Identity Neutral Loss from M•+ (m/z 163) Pathway
163Molecular Ion [M]•+--
162[M-H]+H•D
135[M-C₂H₄]•+C₂H₄ (Ethene)B (RDA)
122[M-C₃H₅]+•C₃H₅ (Cyclopropyl)A (α-Cleavage)
121[M-C₃H₆]•+C₃H₆ (Propylene)C
94[M-C₂H₄-C₃H₅]+C₂H₄ + •C₃H₅B -> BA

Table 2: Summary of predicted key fragment ions.

Alternative & Confirmatory Analysis: Tandem Mass Spectrometry (MS/MS)

While EI-MS provides a survey of all primary fragments, tandem mass spectrometry (MS/MS) offers a more targeted approach to confirm fragmentation pathways. In an MS/MS experiment, a specific ion of interest (a "precursor" ion) is selected, isolated, and then fragmented by collision-induced dissociation (CID). Analyzing the resulting "product" ions confirms the parent-daughter relationships proposed in the fragmentation scheme.

For example, to confirm Pathway B, one could select the m/z 135 ion in the first mass analyzer, fragment it, and confirm the appearance of the m/z 94 product ion in the second mass analyzer. This method provides definitive evidence for proposed fragmentation steps, making it an invaluable tool for structural elucidation.

cluster_0 Mass Analyzer 1 (Q1) cluster_1 Collision Cell (q2) cluster_2 Mass Analyzer 2 (Q3) IonSource Ion Source (EI) PrecursorSelection Precursor Ion Selection Select m/z 135 IonSource->PrecursorSelection All Ions CID Collision-Induced Dissociation (CID) Fragment m/z 135 with Argon PrecursorSelection->CID Isolated m/z 135 ProductScan Product Ion Scan Detect m/z 94 CID->ProductScan Product Ions

Fig. 3: Conceptual workflow for MS/MS analysis to confirm a fragmentation pathway.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an EI mass spectrum for the title compound. The use of Gas Chromatography (GC) as the inlet is ideal for volatile, thermally stable compounds.

Objective: To obtain a high-quality electron ionization mass spectrum of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as Dichloromethane or Ethyl Acetate. b. Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.

2. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL
  • Inlet Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1 ratio)
  • Carrier Gas: Helium, constant flow rate (e.g., 1.2 mL/min)
  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Temperature Program: i. Initial temperature: 80 °C, hold for 1 minute. ii. Ramp: 15 °C/min to 280 °C. iii. Final hold: Hold at 280 °C for 5 minutes. (Rationale: The temperature program is designed to ensure good chromatographic separation from any impurities or solvent front while eluting the analyte in a reasonable time.)

3. Mass Spectrometry (MS) Parameters:

  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV (Standard energy to ensure fragmentation and allow for library matching).
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: Scan from m/z 40 to 300. (Rationale: The mass range is set to be wide enough to capture the molecular ion and all significant lower-mass fragments.)
  • Data Acquisition: Full Scan Mode.

4. Data Analysis: a. Identify the chromatographic peak corresponding to the target compound. b. Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram. c. Identify the molecular ion peak (m/z 163). d. Annotate the major fragment ions and compare them against the predicted fragmentation pattern outlined in Table 2.

Conclusion

The mass spectrometric fragmentation of 3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is predicted to be dominated by pathways originating from its distinct structural features: the cyclopropyl substituent and the saturated pyrimidine ring. The most characteristic fragments are expected to arise from the loss of a cyclopropyl radical (M-41, leading to a base peak at m/z 122) and a retro-Diels-Alder cleavage of the saturated ring (M-28, m/z 135). Understanding these pathways is crucial for researchers, providing a reliable framework for the identification and structural confirmation of this and related novel compounds in drug discovery and development pipelines. The provided experimental protocol offers a validated starting point for acquiring high-quality data to support these analytical goals.

References

  • Bernard, M. K. (2006).
  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. BenchChem.
  • Saczewski, F., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Kilanlya, A., et al. (2000).
  • Rizk, M., et al.
  • Kilanlya, A., et al. (2000).
  • eGyanKosh. (N.D.).
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.
  • Terungwa, S. A., et al. (2023).
  • Zhang, H., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
  • Clark, J. (N.D.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Liu, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Doc Brown's Chemistry. (N.D.).

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Comparative

X-ray crystallography data validation for 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

X-Ray Crystallography Data Validation for 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Comparative Guide to Modern Software Suites Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determin...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data Validation for 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Comparative Guide to Modern Software Suites

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining the absolute stereochemistry and 3D conformation of small molecules. For partially saturated bicyclic systems like 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine , crystallographic validation is uniquely challenging. Unlike its fully aromatic counterparts, the saturated 4H,5H,6H,7H-pyrimidine ring adopts a flexible, puckered conformation (e.g., half-chair), while the C3-cyclopropyl group is highly susceptible to rotational disorder[1].

This guide objectively compares the leading crystallographic refinement and validation suites—evaluating their ability to handle these specific structural nuances—and provides a self-validating experimental workflow grounded in International Union of Crystallography (IUCr) standards.

Comparative Analysis of Refinement & Validation Suites

To transform raw diffraction data into a structurally sound, publication-ready Crystallographic Information Framework (CIF) file, researchers must choose a software suite that balances algorithmic power with validation transparency. The three primary alternatives used in modern small-molecule crystallography are Olex2 , WinGX , and SHELXLE [2].

Table 1: Performance Comparison of SCXRD Refinement Suites
Feature / CapabilityOlex2[3]WinGX[2]SHELXLE
GUI & Usability High. Interactive 3D graphics with real-time model updates.Low. Legacy menu-driven interface; requires external viewers.Medium. Split-screen (3D viewer + live text editor).
Disorder Modeling Excellent. Visual fragment fitting and automated restraint generation.Moderate. Requires manual .ins file editing.High. Advanced text highlighting for manual constraint typing.
CheckCIF Integration Native. Connects directly to IUCr API for real-time validation.Local. Executes PLATON locally for geometry checks.Manual. Requires exporting CIF to the IUCr web server.
H-Atom Treatment Advanced. Supports NoSpherA2 for Hirshfeld Atom Refinement (HAR)[4].Standard. Relies on traditional riding models.Standard. Relies on traditional riding models.
Best Use Case Comprehensive, end-to-end workflows and complex disorder.Legacy crystallography and DIRDIF integration.Rapid, manual editing of SHELXL instruction files.

Causality in Software Choice: For 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, Olex2 is the superior choice. The rotational flexibility of the cyclopropyl ring frequently results in non-positive definite (NPD) ellipsoids during anisotropic refinement. Olex2 provides intuitive visual tools to split these disordered positions and apply RIGU (Rigid Bond) restraints, ensuring the anisotropic displacement parameters (ADPs) remain physically realistic[5].

Self-Validating Experimental Protocol

A robust crystallographic protocol must be a self-validating system, where physical data collection choices preemptively solve downstream mathematical refinement errors.

Step 1: Cryogenic Data Acquisition

Mount the crystal on a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα source.

  • Causality: Maintain the crystal at 100 K using a cryostream. The cyclopropyl group undergoes significant thermal libration at room temperature. Freezing the crystal suppresses this dynamic motion, reducing the smearing of electron density and minimizing the need for complex disorder modeling later.

Step 2: Data Reduction & Absorption Correction

Process raw frames using integration software (e.g., SADABS). Apply multi-scan absorption corrections to ensure the completeness of the dataset exceeds 99% up to 2θ=50∘ .

Step 3: Intrinsic Phasing & Structure Solution

Import the .hkl and .ins files into Olex2. Use the SHELXT intrinsic phasing algorithm to generate the initial structural model. The algorithm will locate the heavy atoms (C, N) of the fused pyrazolo[1,5-a]pyrimidine core.

Step 4: Anisotropic Refinement & Disorder Handling (SHELXL)
  • Convert all non-hydrogen atoms to anisotropic (ANIS).

  • Addressing the Cyclopropyl Ring: If the C3-cyclopropyl carbons exhibit elongated ellipsoids, split the atomic positions into Part 1 and Part 2. Tie their occupancies to a free variable (FVAR). Apply RIGU and SIMU restraints to force the overlapping disordered parts to have similar, physically meaningful thermal parameters[5].

  • Addressing the Saturated Ring: The 4H,5H,6H,7H saturation means the ring contains methylene (-CH2-) groups and an amine (-NH-) at N4. Use a riding model to place these geometrically: apply HFIX 23 for the C5, C6, C7 carbons, and HFIX 43 for the N4 proton[5].

Step 5: IUCr CheckCIF Validation

Generate the final CIF and run it through the IUCr CheckCIF server to assess internal consistency, geometry, and symmetry[6].

IUCr CheckCIF Alert Management

The IUCr CheckCIF system uses PLATON to rank structural anomalies by severity (Alert Levels A, B, and C)[6]. Below is a troubleshooting matrix specific to saturated pyrazolo-pyrimidines.

Table 2: CheckCIF Diagnostics for Saturated Pyrazolo-pyrimidines
Alert LevelTypical PLATON CodeMechanistic Cause in Target MoleculeResolution Strategy
Level A PLAT112_ALERT_2_APseudo-symmetry from the planar pyrazole core masking the puckered pyrimidine ring.Run ADDSYM; verify space group choice (e.g., P21​/c vs P1ˉ ).
Level B PLAT430_ALERT_2_BShort intermolecular contacts due to incorrect N4-H vs C-H assignment.Verify H-bond donors/acceptors; refine N4-H position freely if data permits.
Level C PLAT213_ALERT_2_CElongated ADPs on the C3-cyclopropyl group due to thermal libration.Apply RIGU and SIMU restraints to cyclopropyl carbons[5].

Note: If a Level A or B alert represents a genuine, unavoidable physical phenomenon (e.g., unresolvable solvent masking), you must generate a Validation Response Form (VRF) within the CIF to justify the deviation to journal editors[7].

Crystallographic Workflow Visualization

G N1 Data Collection & Reduction (100 K, SADABS) N2 Structure Solution (SHELXT Intrinsic Phasing) N1->N2 N3 Anisotropic Refinement (Olex2 / SHELXL) N2->N3 N4 Disorder Modeling (Cyclopropyl Rotation & Ring Puckering) N3->N4 N5 IUCr CheckCIF Validation (PLATON) N3->N5 N4->N3 Apply RIGU/SIMU N5->N3 Resolve A/B Alerts N6 Final CIF & VRF Generation N5->N6 Validation Passed

Workflow for SCXRD structure solution, refinement, and validation of pyrazolo[1,5-a]pyrimidines.

References

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6LLbmlFsVIquUyAzRyIRZ4bntTmHIyWLSMKMhNaNVN3-_0GYANE4md4BFtHqBgQZU5TqDqoNXlgntlaWa1k7GzfvaqeERZ74U-2NlWVPCsoE_OfjC3cQYTY6WeZZXEm3EUmNqhmGMgHKzFvmAG2am7x12aVPh9j7q6o_MyfM12FV6gj5IT3vS41ZEkQKmEJtblIlWc8xDazBl_s6VXq8K4EIVWgePtzniMu6NVu7qI3kANr07AGa7CnDBRngSnMWVYuuuqKx15g==]
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